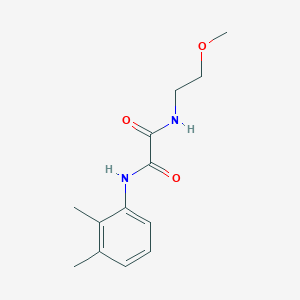![molecular formula C20H20N2O3 B4971537 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone](/img/structure/B4971537.png)
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone, also known as AQ4N, is a prodrug that has been extensively studied for its potential use in cancer treatment. AQ4N is a bioreductive agent that is selectively activated in hypoxic tumor cells, making it a promising candidate for use in targeted cancer therapy.
Mécanisme D'action
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone is a bioreductive agent that is selectively activated in hypoxic tumor cells. Once inside the tumor cell, this compound is reduced by cellular enzymes, producing a toxic metabolite that damages the DNA of the cancer cell. This leads to cell death and the eventual shrinkage of the tumor.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. These include the induction of cell cycle arrest, the inhibition of DNA synthesis, and the activation of apoptotic pathways. This compound has also been shown to have anti-angiogenic effects, which can help to prevent the growth and spread of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the key advantages of 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone for lab experiments is its ability to selectively target hypoxic tumor cells. This makes it a valuable tool for studying the effects of hypoxia on cancer cells, as well as for investigating potential new cancer treatments. However, this compound also has a number of limitations, including its relatively short half-life and the need for specialized equipment to activate the prodrug.
Orientations Futures
There are a number of potential future directions for research on 1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone. These include investigating its use in combination with other cancer treatments, such as immunotherapy, as well as exploring its potential use in other types of cancer. Additionally, there is ongoing research into the development of new bioreductive agents that may be even more effective than this compound in targeting hypoxic tumor cells.
Méthodes De Synthèse
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone can be synthesized through a multistep process involving the reaction of anthraquinone with piperazine and ethylene oxide. The resulting compound is then subjected to a number of chemical modifications to produce this compound.
Applications De Recherche Scientifique
1-[4-(2-hydroxyethyl)-1-piperazinyl]anthra-9,10-quinone has been the subject of numerous scientific studies investigating its potential use in cancer treatment. One of the key advantages of this compound is its ability to selectively target hypoxic tumor cells, which are often resistant to traditional chemotherapy treatments. This compound has also been shown to have synergistic effects when used in combination with other cancer treatments, such as radiation therapy.
Propriétés
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c23-13-12-21-8-10-22(11-9-21)17-7-3-6-16-18(17)20(25)15-5-2-1-4-14(15)19(16)24/h1-7,23H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJGVTCVKKQQQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrazine](/img/structure/B4971455.png)
![5-(4-bromophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4971459.png)

![4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-N-(3,5-dimethyl-4-isoxazolyl)-1-piperidinecarboxamide](/img/structure/B4971480.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4971486.png)
![3-(4-chlorophenyl)-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B4971487.png)
![2-methyl-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4971492.png)
![N-[3-(dimethylamino)propyl]-N-(3-ethoxy-4-methoxybenzyl)-N',N'-dimethyl-1,3-propanediamine](/img/structure/B4971499.png)
![N-(1-{1-[3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B4971504.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4971535.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)
![4-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4971570.png)
![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)